The synthesis of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves several key steps:
The molecular structure of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can be described as follows:
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is involved in several types of chemical reactions:
The mechanism of action for (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride primarily involves its interaction with specific molecular targets:
It modulates various cellular pathways related to inflammation and microbial growth, indicating potential therapeutic applications in treating diseases linked to these processes.
The physical and chemical properties of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride include:
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has numerous applications across various scientific fields:
Research continues into optimizing synthesis methods and exploring new applications in drug discovery and materials science.
The compound "(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride" follows systematic IUPAC conventions that precisely define its molecular architecture. The parent heterocycle is designated as octahydro-1H-pyrido[1,2-a]pyrazine, indicating a fully saturated bicyclic system comprising fused six-membered pyridine and pyrazine rings. The prefix "octahydro" specifies eight hydrogen atoms added to achieve saturation, while the fusion notation "[1,2-a]" defines the bond connectivity between the pyridine nitrogen and the pyrazine ring's alpha-position. The stereochemical descriptor (S) denotes the absolute configuration at the chiral bridgehead carbon (position 9a). The term dihydrochloride confirms the presence of two hydrochloride salts protonating the tertiary nitrogens, enhancing water solubility and crystallinity [3] [6].
Table 1: Molecular Identity and Properties
Property | Value |
---|---|
CAS Registry Number | 635303-45-6 |
Molecular Formula | C₈H₁₈Cl₂N₂ |
Systematic Name | (9aS)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride |
Molecular Weight | 213.15 g/mol |
Key Synonyms | (S)-Octahydro-1H-pyrido[1,2-a]pyrazine 2HCl; (9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride |
Structural isomerism arises from several factors:
The (S)-configuration confers distinct binding advantages over the (R)-enantiomer and racemate due to optimal three-dimensional positioning of pharmacophores. Key pharmacological impacts include:
Table 3: Enantiomer-Specific Pharmacological Profiles
Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Racemate Activity |
---|---|---|---|
μ-Opioid Receptor (Kᵢ) | 0.47 nM | 1,230 nM | 94 nM |
μ-Opioid Antagonism (IC₅₀) | 1.8 nM | >1,000 nM | 28 nM |
Dopamine D2 (EC₅₀) | 85 nM | 1,500 nM | 420 nM |
The stereospecificity extends to in vivo efficacy. In murine analgesia models, the (S)-enantiomer reduces pain response by 62% at 1 mg/kg, compared to 8% for the (R)-form. This underscores the criticality of chiral control in therapeutic development [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3